molecular formula C9H10N2O2S B8536927 5-Ethyl-5-(2-thienyl)hydantoin

5-Ethyl-5-(2-thienyl)hydantoin

Cat. No. B8536927
M. Wt: 210.26 g/mol
InChI Key: KRIWVWGYSYTXTE-UHFFFAOYSA-N
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Patent
US04857543

Procedure details

A mixture of 2-propionylthiophene (50 g), sodium cyanide (19.9 g), ammonium bicarbonate (106 g) and an aqueous methanol solution is stirred for 5 hours under increased pressure with heating. After cooling, the precipitates are collected by filtration, washed and dried, whereby 5-ethyl-5-(2-thienyl)hydantoin (45 g) is obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:6][CH:7]=[CH:8][CH:9]=1)(=O)[CH2:2][CH3:3].[C-:10]#[N:11].[Na+].[C:13](=[O:16])(O)[O-].[NH4+:17].C[OH:19]>>[CH2:2]([C:1]1([C:5]2[S:6][CH:7]=[CH:8][CH:9]=2)[NH:17][C:10](=[O:19])[NH:11][C:13]1=[O:16])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CC)(=O)C=1SC=CC1
Name
Quantity
19.9 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
106 g
Type
reactant
Smiles
C([O-])(O)=O.[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under increased pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitates are collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C(NC(N1)=O)=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.